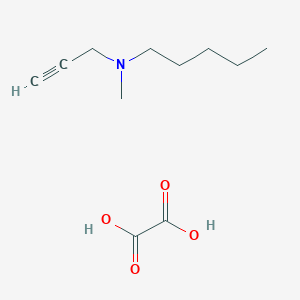
N-methyl-N-prop-2-ynylpentan-1-amine;oxalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-prop-2-ynylpentan-1-amine;oxalic acid is a chemical compound with the molecular formula C9H15NO2 It is a derivative of pentanamine, where the nitrogen atom is substituted with a methyl group and a 2-propynyl group The compound is paired with ethanedioate (oxalate) in a 1:1 ratio
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-prop-2-ynylpentan-1-amine;oxalic acid typically involves the alkylation of N-methylpentanamine with propargyl bromide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen bromide formed during the reaction. The product is then reacted with oxalic acid to form the ethanedioate salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the reaction conditions such as temperature, pressure, and pH, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-N-prop-2-ynylpentan-1-amine;oxalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propargyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, thiols, or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or other derivatives.
Applications De Recherche Scientifique
N-methyl-N-prop-2-ynylpentan-1-amine;oxalic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-methyl-N-prop-2-ynylpentan-1-amine;oxalic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, altering the activity of the target molecule. The propargyl group may play a role in the compound’s reactivity, enabling it to form covalent bonds with specific amino acid residues in proteins, thereby modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-N-propyl-1-pentanamine: Similar structure but lacks the propargyl group.
1-Pentanamine, N-methyl-: Similar structure but lacks both the propargyl group and the ethanedioate salt.
Uniqueness
N-methyl-N-prop-2-ynylpentan-1-amine;oxalic acid is unique due to the presence of the propargyl group, which imparts distinct chemical reactivity and potential biological activity. The ethanedioate salt form also enhances its solubility and stability, making it suitable for various applications.
Propriétés
Numéro CAS |
143347-31-3 |
|---|---|
Formule moléculaire |
C11H19NO4 |
Poids moléculaire |
229.27 g/mol |
Nom IUPAC |
N-methyl-N-prop-2-ynylpentan-1-amine;oxalic acid |
InChI |
InChI=1S/C9H17N.C2H2O4/c1-4-6-7-9-10(3)8-5-2;3-1(4)2(5)6/h2H,4,6-9H2,1,3H3;(H,3,4)(H,5,6) |
Clé InChI |
QLAPBGOWPAREKM-UHFFFAOYSA-N |
SMILES |
CCCCCN(C)CC#C.C(=O)(C(=O)O)O |
SMILES canonique |
CCCCCN(C)CC#C.C(=O)(C(=O)O)O |
Key on ui other cas no. |
143347-31-3 |
Synonymes |
1-Pentanamine, N-methyl-N-2-propynyl-, ethanedioate (1:1) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














